molecular formula C16H24N2OS B5162644 N-[2-(1-piperidinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

N-[2-(1-piperidinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Katalognummer B5162644
Molekulargewicht: 292.4 g/mol
InChI-Schlüssel: OYTGCZXIKASLDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(1-piperidinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide, commonly known as TBOA, is a potent non-transportable blocker of excitatory amino acid transporters (EAATs). EAATs are responsible for the clearance of glutamate from the synaptic cleft, and their dysfunction has been implicated in several neurological disorders, including epilepsy, stroke, and neurodegeneration. TBOA has been extensively studied for its potential therapeutic applications and as a research tool in neuroscience.

Wirkmechanismus

TBOA acts as a non-transportable blocker of N-[2-(1-piperidinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide by binding to the substrate-binding site of the transporter and preventing the uptake of glutamate into the presynaptic neuron or glial cell. TBOA has been shown to have a higher affinity for EAAT3 and EAAT4 than for EAAT1, EAAT2, and EAAT5, and to induce a slow, irreversible inhibition of the transporter. TBOA has also been shown to have a partial agonist activity at the kainate receptor, a subtype of glutamate receptor, and to modulate the activity of other ion channels and transporters.
Biochemical and Physiological Effects:
TBOA has been shown to increase the extracellular concentration of glutamate in the brain, which can lead to excitotoxicity and neuronal damage. TBOA has also been shown to induce epileptiform activity in vitro and in vivo, and to cause seizures and neuronal death in animal models. TBOA has been shown to have a neuroprotective effect in some models of ischemia and traumatic brain injury, possibly by reducing the uptake of glutamate into damaged neurons and glial cells. TBOA has also been shown to modulate the activity of other neurotransmitters, such as GABA and dopamine, and to affect the behavior of animals in some paradigms.

Vorteile Und Einschränkungen Für Laborexperimente

TBOA has several advantages as a research tool, including its high potency, selectivity, and non-transportable nature. TBOA can be used to block all five subtypes of N-[2-(1-piperidinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide, which allows for the investigation of their individual and combined roles in synaptic transmission and plasticity. TBOA can also be used to induce epileptiform activity in vitro and in vivo, which allows for the investigation of the mechanisms underlying epilepsy and the development of antiepileptic drugs. However, TBOA has several limitations as a research tool, including its potential toxicity and off-target effects, its irreversible inhibition of N-[2-(1-piperidinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide, and its partial agonist activity at the kainate receptor.

Zukünftige Richtungen

There are several future directions for research on TBOA and EAAT inhibitors, including the development of more potent and selective compounds, the investigation of their therapeutic potential in neurological disorders, and the elucidation of their mechanisms of action and off-target effects. TBOA and other EAAT inhibitors may also be useful as research tools in other areas of neuroscience, such as learning and memory, addiction, and neurodegeneration. Further studies are needed to determine the optimal dosing and administration of TBOA and other EAAT inhibitors, and to assess their safety and efficacy in preclinical and clinical trials.

Synthesemethoden

TBOA can be synthesized in several ways, but the most common method involves the reaction of 2-(1-piperidinyl)ethylamine with 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and an activator, such as 1-hydroxybenzotriazole (HOBt), in a suitable solvent, such as dichloromethane or dimethylformamide. The resulting TBOA product can be purified by recrystallization or column chromatography.

Wissenschaftliche Forschungsanwendungen

TBOA has been widely used as a research tool to investigate the role of N-[2-(1-piperidinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide in synaptic transmission and plasticity. It has been shown to block all five subtypes of N-[2-(1-piperidinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide, with varying potency, and to increase the extracellular concentration of glutamate in the brain. TBOA has also been used to induce epileptiform activity in vitro and in vivo, and to study the effects of glutamate dysregulation on neuronal excitability and survival. In addition, TBOA has been used to investigate the potential therapeutic applications of EAAT inhibitors in neurological disorders, such as epilepsy, stroke, and traumatic brain injury.

Eigenschaften

IUPAC Name

N-(2-piperidin-1-ylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2OS/c19-16(17-8-11-18-9-4-1-5-10-18)15-12-13-6-2-3-7-14(13)20-15/h12H,1-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTGCZXIKASLDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNC(=O)C2=CC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.